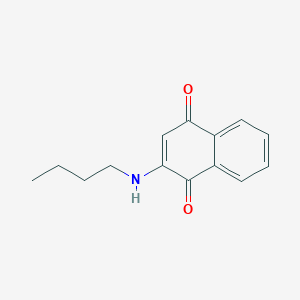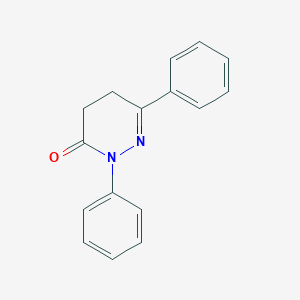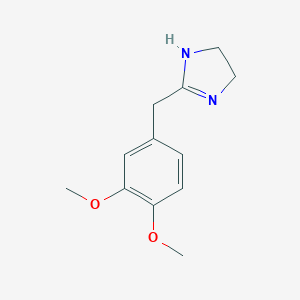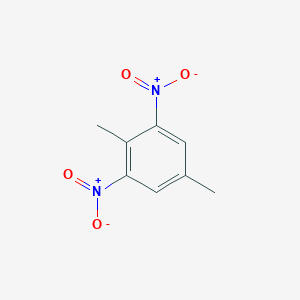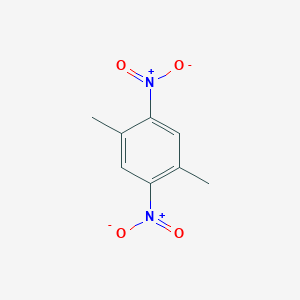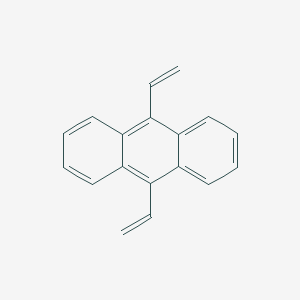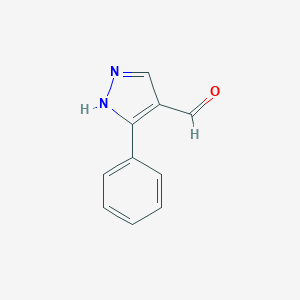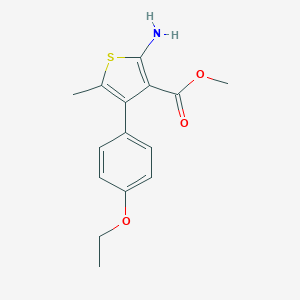
N,N-dibutyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-3-phenylpropanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as DBPPA and has been synthesized using different methods. The synthesis of DBPPA is important for its use in scientific research, where it has shown promising results in different applications.
Applications De Recherche Scientifique
N,N-dibutyl-3-phenylpropanamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where DBPPA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). DBPPA has also been used as a dopant in organic semiconductors to improve their electrical conductivity. In addition, DBPPA has been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-3-phenylpropanamide is not well understood. However, it has been suggested that DBPPA acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer. In MOFs, DBPPA acts as a ligand to form coordination bonds with metal ions, which results in the formation of a porous framework that can selectively adsorb gases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-dibutyl-3-phenylpropanamide. However, it has been reported that DBPPA has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dibutyl-3-phenylpropanamide in lab experiments is its high purity and stability. DBPPA is also easy to handle and has a relatively low cost compared to other hole-transporting materials. However, one of the limitations of using DBPPA is its low solubility in common solvents, which can make it difficult to dissolve and use in certain applications.
Orientations Futures
For research include the development of new synthesis methods, investigation of the mechanism of action, exploration of potential applications in other fields, and understanding the toxicity and environmental impact of DBPPA.
Méthodes De Synthèse
The synthesis of N,N-dibutyl-3-phenylpropanamide can be achieved using different methods. One of the most common methods is the reaction of 3-phenylpropanoic acid with dibutylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields DBPPA as a white solid. Other methods of synthesis include the reaction of 3-phenylpropanoyl chloride with dibutylamine or the reaction of 3-phenylpropanal with dibutylamine followed by oxidation.
Propriétés
Numéro CAS |
57772-72-2 |
|---|---|
Nom du produit |
N,N-dibutyl-3-phenylpropanamide |
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
N,N-dibutyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 |
Clé InChI |
MJXVWPXKINHDFU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
SMILES canonique |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



